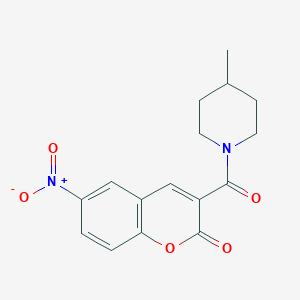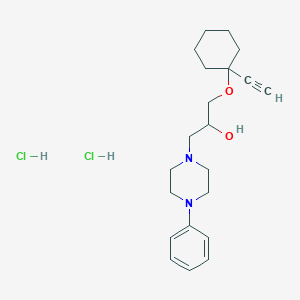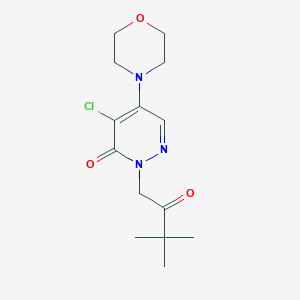
4-chloro-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone, also known as C-DMPO, is an organic compound that has a wide range of applications in scientific research. It is a versatile compound that can be used both as a reagent and as a catalyst in various reactions. C-DMPO has been used in a variety of research fields, including biochemistry, pharmacology, and toxicology. It is also used in the synthesis of various pharmaceuticals and other compounds.
Applications De Recherche Scientifique
Photochemical Studies
4-Chloro-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone and related compounds have been studied for their photochemical reactions. For instance, the photochemical oxidation of a similar compound, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (Emorfazone), was investigated to understand the drug-metabolism under ultraviolet-visible light. This study provides insights into the behavior of pyridazinone derivatives under light exposure, which could be relevant for understanding the stability and storage conditions of related drugs (Maki et al., 1988).
Herbicidal Applications
Pyridazinone derivatives, including those similar to 4-chloro-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone, have been explored for their herbicidal properties. For instance, the effects of substituted pyridazinones on pathways of monogalactosyldiacylglycerol synthesis in plants like Arabidopsis were examined. These studies contribute to understanding how pyridazinone herbicides affect plant lipid biosynthesis, which is valuable for agricultural and environmental science (Norman & John, 1987).
Synthesis and Structural Studies
Research has also focused on synthesizing and studying the structural aspects of pyridazinone compounds. This includes exploring new synthetic routes and understanding the reactivity of these compounds under various conditions. For example, studies on polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine provide insights into the chemical properties and potential applications of these compounds in drug discovery (Pattison et al., 2009).
Biological Activity Studies
Additionally, the biological activities of 3(2H)-pyridazinone derivatives have been investigated. This includes studies on their antibacterial, antifungal, and cytotoxic activities. Such research is vital for identifying potential new drugs and understanding their mechanisms of action. For instance, specific 3(2H)-pyridazinone derivatives have shown promising antimicrobial activities, which could be significant for pharmaceutical applications (Sukuroglu et al., 2012).
Propriétés
IUPAC Name |
4-chloro-2-(3,3-dimethyl-2-oxobutyl)-5-morpholin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-14(2,3)11(19)9-18-13(20)12(15)10(8-16-18)17-4-6-21-7-5-17/h8H,4-7,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYZDTNQFIPESO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C(=O)C(=C(C=N1)N2CCOCC2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665721 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-chloro-2-(3,3-dimethyl-2-oxobutyl)-5-morpholino-3(2H)-pyridazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol](/img/structure/B2374897.png)
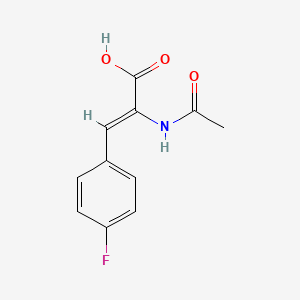

![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2374902.png)

![3-(4-bromophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2374908.png)
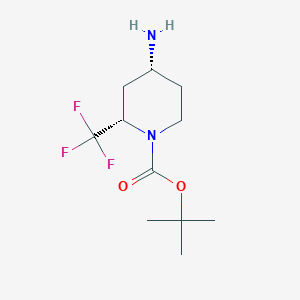
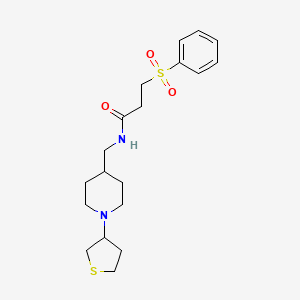

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2374915.png)
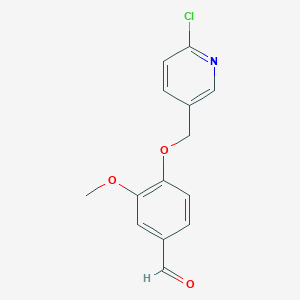
![2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2374917.png)
